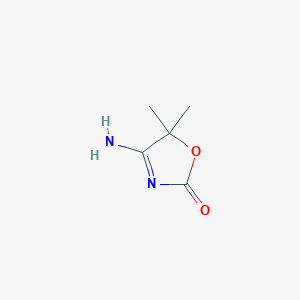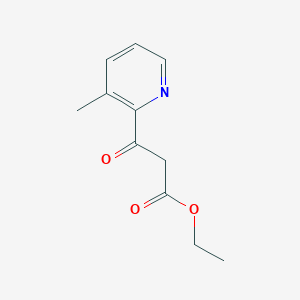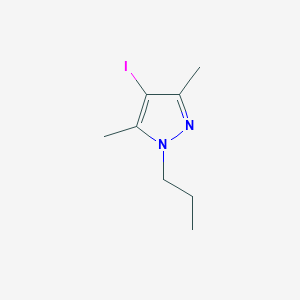
4-amino-5,5-dimethyl-1,3-oxazol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-5,5-dimethyl-1,3-oxazol-2(5H)-one, also known as 4-amino-5,5-dimethyl-1,3-oxazole-2-one, is an organic compound that is used in a variety of scientific applications and research. It is a heterocyclic aromatic compound that is used as a building block for the synthesis of other compounds and as a reagent for various reactions. This compound has a wide range of applications in the field of organic chemistry, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
Dimeric Silver(I) Complex Formation : The synthesis and characterization of a dimeric silver(I) complex using a related triazole compound show the potential for oxazolone derivatives in forming complex metallic structures useful in various chemical applications (Sharafi et al., 2005).
Rh(III)-mediated Amido Transfer : A study on Rh(III)-mediated C-H amination using oxazolone derivatives highlights their role as efficient amino sources, demonstrating their utility in organic synthesis and potential applications in medicinal chemistry (Park et al., 2015).
Nonlinear Optical Properties : Oxazolone derivatives have been studied for their nonlinear optical properties, indicating their potential use in photonics and electronics. This research opens up possibilities for their application in the development of new materials with specific optical characteristics (Murthy et al., 2010).
Mechanistic Insights
Amidation Efficiency Improvement : Investigation into the efficiency of amidation reactions using oxazolone derivatives provides valuable mechanistic insights, which can be applied to improve reaction conditions in synthetic organic chemistry (Park et al., 2015).
Ring Enlargement Reactions : The use of 1,3-oxazol-5(4H)-ones in ring enlargement reactions showcases their utility in synthesizing cyclic compounds, including peptides and depsipeptides, highlighting their importance in the synthesis of complex organic molecules (Heimgartner et al., 2010).
properties
IUPAC Name |
4-amino-5,5-dimethyl-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(6)7-4(8)9-5/h1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNEJLHEPYGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=O)O1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2875531.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2875533.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2875535.png)

![4-benzyl-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875539.png)

![N-(2,5-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2875542.png)
![methyl N-[2-chloro-4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B2875543.png)
